Cas no 90-47-1 (Xanthone)

Xanthone structure
Xanthone structure
商品名:Xanthone
CAS番号:90-47-1
MF:C13H8O2
メガワット:196.20142364502
MDL:MFCD00005060
CID:34566
PubChem ID:7020

Xanthone 化学的及び物理的性質

名前と識別子

    • Xanthone
    • Xanthen-9-one
    • XANTHONE(AS)
    • 9H-Xanthen-9-one
    • 9-Oxoxanthene
    • 9-Xanthenone
    • Benzophenone oxide
    • Diphenylene ketone oxide
    • Genicide
    • Xanthenone
    • 9-Xanthone
    • Dibenzo-gamma-pyrone
    • Xanthene, 9-oxo-
    • 9H-Xanthene, 9-oxo-
    • Caswell No. 905
    • Dibenzo-.gamma.-pyrone
    • EPA Pesticide Chemical Code 086503
    • 9749WEV0CA
    • E 6
    • JNELGWHKGNBSMD-UHFFFAOYSA-N
    • NSC14978
    • ST024714
    • diphenyline ketone oxide
    • xanthene-9-one
    • Xanthone(Genicide)
    • Xanthon
    • BCP21155
    • Spectrum2_000052
    • AC-907/21098006
    • NCGC00095484-03
    • Z104477176
    • HY-N0126
    • W-100331
    • CHEMBL186784
    • NSC 14978
    • Xanthone, 97%
    • F8889-9282
    • XANTHONE [USP-RS]
    • EN300-20176
    • SY017687
    • Spectrum3_001884
    • MLS002207109
    • 90-47-1
    • Q421789
    • NSC-14978
    • Tox21_301151
    • MFCD00005060
    • UNII-9749WEV0CA
    • CHEBI:37647
    • SR-05000002437-1
    • C13H8O2
    • STR05546
    • SW219800-1
    • BSPBio_003388
    • F15407
    • STK372481
    • SCHEMBL41161
    • SMR000112239
    • DTXCID201795
    • FT-0645039
    • SR-05000002437
    • CAS-90-47-1
    • DTXSID6021795
    • LS-162426
    • CCG-38356
    • XANTHONE [MI]
    • WLN: T C666 BO IVJ
    • CS-0007833
    • X0005
    • NCGC00095484-02
    • NCGC00255049-01
    • Xanthone (Genicide)
    • KBio3_002891
    • Xanthone, United States Pharmacopeia (USP) Reference Standard
    • NCGC00095484-01
    • s2372
    • A843557
    • BDBM50155411
    • HMS3651G22
    • AI3-00077
    • EINECS 201-997-7
    • InChI=1/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8
    • AKOS001213782
    • xanthen-9-on
    • SPECTRUM200523
    • SDCCGMLS-0066462.P001
    • ghl.PD_Mitscher_leg0.1212
    • SPBio_000203
    • Xanthen-9-one (8CI)
    • Dibenzo-γ-pyrone
    • Dibenzo[b,e]pyran-10-one
    • NS00039360
    • DA-68731
    • Dibenzo-g-pyrone
    • 9Xanthone
    • BRD-K27135764-001-08-7
    • XANTHONE (USP-RS)
    • Dibenzogammapyrone
    • 9Xanthenone
    • 9HXanthen9one
    • 9Oxoxanthene
    • Xanthene, 9oxo
    • 9HXanthene, 9oxo
    • Xanthen9one
    • Dibenzo(b,e)pyran-10-one
    • Dibenzo-I3-pyrone
    • C22599
    • MDL: MFCD00005060
    • インチ: 1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
    • InChIKey: JNELGWHKGNBSMD-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC=CC=2)OC2C1=CC=CC=2
    • BRN: 140443

計算された属性

  • せいみつぶんしりょう: 196.05200
  • どういたいしつりょう: 196.052
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 196.20
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 26.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 白色から淡黄色の針状結晶。
  • 密度みつど: 1.1607 (rough estimate)
  • ゆうかいてん: 172-174 °C (lit.)
  • ふってん: 349-350 °C/730 mmHg(lit.)
  • フラッシュポイント: 350-351°C
  • 屈折率: 1.6000 (estimate)
  • すいようせい: It is Soluble in water (partly), chloroform, hot Toluene, ether (slightly), and hot alcohol.
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 30.21000
  • LogP: 2.94620
  • ようかいせい: クロロホルム、エタノール、エーテル、トリクロロメタン、ベンゼンに可溶であり、石油エーテルに微溶であり、水に不溶である。
  • マーカー: 10062

Xanthone セキュリティ情報

  • 記号: GHS06
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H301
  • 警告文: P301+P310
  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: S24/25
  • RTECS番号:ZD5711000
  • 危険物標識: Xn
  • TSCA:Yes
  • リスク用語:R22

Xanthone 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Xanthone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20176-0.5g
9H-xanthen-9-one
90-47-1 95%
0.5g
$21.0 2023-09-16
eNovation Chemicals LLC
D387972-25g
Xanthone
90-47-1 97%
25g
$110 2024-05-24
Oakwood
358255-1g
9H-Xanthen-9-one
90-47-1 99%
1g
$9.00 2024-07-19
Enamine
EN300-20176-25.0g
9H-xanthen-9-one
90-47-1 95%
25g
$41.0 2023-04-20
Enamine
EN300-20176-0.1g
9H-xanthen-9-one
90-47-1 95%
0.1g
$19.0 2023-09-16
Apollo Scientific
OR1180-100g
Xanthone
90-47-1 98+%
100g
£40.00 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1720203-100MG
90-47-1
100MG
¥9538.08 2023-04-12
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017741-25g
Xanthone
90-47-1 98%
25g
¥128 2024-05-21
eNovation Chemicals LLC
D387972-100g
Xanthone
90-47-1 97%
100g
$200 2024-05-24
ChemScence
CS-0007833-500g
Xanthone
90-47-1 99.83%
500g
$320.0 2022-04-26

Xanthone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxide
Narasimhamurthy, N.; Samuelson, A. G., Tetrahedron Letters, 1986, 27(33), 3911-12

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
リファレンス
A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols
Zhu, Xianjin; Liu, Can; Liu, Yong; Yang, Haijun; Fu, Hua, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ;  8 h, 1 atm, rt
リファレンス
Synthesis of xanthones, thioxanthones and acridones by a metal-free photocatalytic oxidation using visible light and molecular oxygen
Torregrosa-Chinillach, Alejandro; Chinchilla, Rafael, Molecules, 2021, 26(4),

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  tert-Butyl nitrite Solvents: 1,2-Dichloroethane ;  12 h, rt
リファレンス
Visible-Light-Induced Aerobic Oxidation of Benzylic C(sp 3 )-H of Alkylarenes Promoted by DDQ, tert -Butyl Nitrite, and Acetic Acid
Pan, Decheng; Wang, Yiqing; Li, Meichao; Hu, Xinquan; Sun, Nan; et al, Synlett, 2019, 30(2), 218-224

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: Dichloromethane ;  2.5 h, rt
リファレンス
Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite
Fan, Qiangwen ; Liu, Dawei; Xie, Zongbo; Le, Zhanggao; Zhu, Haibo ; et al, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Cyclodehydration reactions using molten sodium tetrachloroaluminate
Wade, L. G. Jr.; et al, Journal of Organic Chemistry, 1979, 44(21), 3724-5

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2808473-59-6 Solvents: Acetonitrile ;  16 h, 65 °C
リファレンス
Highly efficient multi-site synergistic catalysis of a polyoxovanadate-based metal-organic framework for benzylic C-H bond oxidation
Dang, Tian-Yi; Li, Run-Han; Tian, Hong-Rui; Guan, Wei; Lu, Ying; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(31), 16514-16523

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Stereoisomer of [[N′′,N′′′′′,N′′′′′′′′-[(nitrilo-κN)tri-2,1-ethanediyl]tris[N,N,… Solvents: Acetone ;  0 °C
リファレンス
Formation of cobalt-oxygen intermediates by dioxygen activation at a mononuclear nonheme cobalt(II) center
Malik, Deesha D.; Chandra, Anirban; Seo, Mi Sook; Lee, Yong-Min; Farquhar, Erik R.; et al, Dalton Transactions, 2021, 50(34), 11889-11898

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  2,3,4,5,6-Pentafluorobenzeneseleninic acid Solvents: Benzene
リファレンス
Novel allylic oxidation reagents
Barton, Derek H. R.; Wang, Tie-Lin, Tetrahedron Letters, 1994, 35(29), 5149-52

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane
リファレンス
Oxidation of benzyl ethers via phase transfer catalysis
Markgraf, J. Hodge; Choi, Bo Yoon, Synthetic Communications, 1999, 29(14), 2405-2411

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Oxygen Catalysts: Copper chloride dihydrate Solvents: Acetonitrile ;  48 h, 25 °C
リファレンス
Visible light-driven copper(II) catalyzed aerobic oxidative cleavage of carbon-carbon bonds: a combined experimental and theoretical study
Li, Sanliang; et al, Organic Chemistry Frontiers, 2022, 9(22), 6229-6239

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tempol ,  Iron nitrate (Fe(NO3)3) nonahydrate Solvents: Acetonitrile ;  37 h, 25 °C
リファレンス
Iron nitrate and 4-OH-TEMPO-cocatalyzed aerobic oxidation of isochromans
Zhang, Qian; Zhang, Jiabin; Qian, Hui; Ma, Shengming, Organic Chemistry Frontiers, 2023, 10(6), 1505-1511

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Pyridinium, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris[1-ethyl-, bromide (1:3) Solvents: Acetonitrile ;  18 h, rt
リファレンス
Redox-active and Bronsted basic dual sites for photocatalytic activation of benzylic C-H bonds based on pyridinium derivatives
Ma, Shuai; Ma, Jin-Ming; Cui, Jing-Wang; Rao, Cai-Hui; Jia, Meng-Ze; et al, Green Chemistry, 2022, 24(6), 2492-2498

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  12 h, 130 °C
リファレンス
Concise synthesis of xanthones by the tandem etherification-Acylation of diaryliodonium salts with salicylates
Liu, Gaoxiaozheng; Wu, Chao; Chen, Bifeng; He, Ru; Chen, Chao, Chinese Chemical Letters, 2018, 29(6), 985-988

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Peracetic acid Catalysts: 2479278-27-6 Solvents: Acetic acid ,  Acetonitrile ;  24 h, 60 °C
リファレンス
Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acid
Lubov, Dmitry P.; Lyakin, Oleg Yu.; Samsonenko, Denis G.; Rybalova, Tatyana V.; Talsi, Evgenii P.; et al, Dalton Transactions, 2020, 49(32), 11150-11156

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 2,4,6-Trimethylpyridine ,  Tetrabutylammonium perchlorate ,  Water Catalysts: Tempo Solvents: Dichloromethane ;  10 min, rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Electrochemical Decarboxylative Oxygenation of Carboxylic Acids
Meng, Xiangtai; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(15), 5067-5071

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  Manganese sulfate hydrate (solid support) Solvents: Dichloromethane ;  24 h, rt
リファレンス
Green oxidations. Manganese(II) sulfate aided oxidations of organic compounds by potassium permanganate
Shaabani, Ahmad; Rahmati, Abbas; Sharifi, Masoumeh; Rad, Jafar Mogimi; Aghaaliakbari, Behnaz; et al, Monatshefte fuer Chemie, 2007, 138(7), 649-651

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Alumina ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water
リファレンス
Selective oxidation of arenes in dry media under focused microwaves
Oussaid, Abdelouahad; Loupy, Andre, Journal of Chemical Research, 1997, (9), 342-343

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Acetyl chloride ,  Sulfuric acid
リファレンス
A new condensing agent for the preparation of benzo-γ-pyrones, and the mode of action of sulfoacetic acid in acetylations
Gottesmann, E., Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1933, 66, 1168-77

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Acetonitrile
リファレンス
An alternative efficient method for transformation of thiocarbonyl to carbonyl group using trifluoroacetic anhydride
Masuda, Ryoichi; et al, Tetrahedron Letters, 1991, 32(9), 1195-8

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 4 h, 50 °C
リファレンス
Broadening the catalyst and reaction scope of regio- and chemoselective C-H oxygenation: a convenient and scalable approach to 2-acylphenols by intriguing Rh(II) and Ru(II) catalysis
Shan, Gang; et al, Organic & Biomolecular Chemistry, 2013, 11(14), 2318-2322

ごうせいかいろ 22

はんのうじょうけん
1.1 Solvents: Benzene
リファレンス
Oxidation of aromatic alcohols with manganese dioxide
Turner, D. L., Journal of the American Chemical Society, 1954, 76, 5175-6

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid ;  12 h, rt
リファレンス
Hydrogen bond donor solvents enabled metal and halogen-free Friedel-Crafts acylations with virtually no waste stream
Liu, Guangchang; et al, Tetrahedron Letters, 2018, 59(10), 869-872

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Trimethylamine oxide Solvents: Acetonitrile
リファレンス
Oxo transfer from amine N-oxides to copper salts: resulting copper(III) mediated oxidation of organic ligands
Maumy, M.; et al, Studies in Surface Science and Catalysis, 1991, 66, 665-73

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Nitric acid Solvents: Dichloromethane ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3
Katsina, Tania; Clavier, Louis; Giffard, Jean-Francois; Macedo Portela da Silva, Nayane; Fournier, Jean; et al, Organic Process Research & Development, 2020, 24(5), 856-860

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile ,  Water ;  10 h, 80 °C
リファレンス
Oxidation of alkyl aromatics to ketones by tert-butyl hydroperoxide on manganese dioxide catalyst
Burange, Anand S.; Kale, Sandip R.; Jayaram, Radha V., Tetrahedron Letters, 2012, 53(24), 2989-2992

ごうせいかいろ 27

はんのうじょうけん
リファレンス
Photosensitized chemiluminescent desulfurization of arenethiones
Suzuki, Nobutaka; Sano, Kaniti; Tani, Noriyuki; Izawa, Yasuji, Heterocycles, 1981, 16(7), 1133-6

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  4,7-Diphenyl-1,10-phenanthroline ,  Oxygen Catalysts: Copper oxide (CuO) ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
リファレンス
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

Xanthone Raw materials

Xanthone Preparation Products

Xanthone 関連文献

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